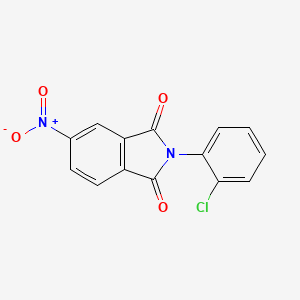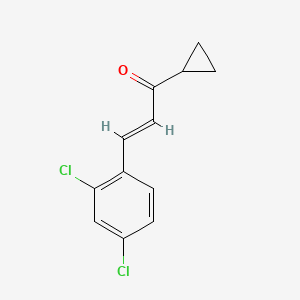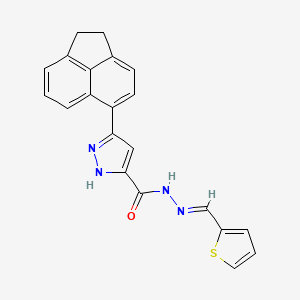![molecular formula C18H15BrN4O4 B11698176 4-{[(E)-(3-bromo-2-hydroxy-5-nitrophenyl)methylidene]amino}-1,5-dimethyl-2-phenyl-1,2-dihydro-3H-pyrazol-3-one](/img/structure/B11698176.png)
4-{[(E)-(3-bromo-2-hydroxy-5-nitrophenyl)methylidene]amino}-1,5-dimethyl-2-phenyl-1,2-dihydro-3H-pyrazol-3-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-{[(E)-(3-bromo-2-hydroxy-5-nitrophenyl)methylidene]amino}-1,5-dimethyl-2-phenyl-1,2-dihydro-3H-pyrazol-3-one is a complex organic compound that belongs to the class of pyrazolone derivatives. This compound is characterized by its unique structure, which includes a bromine atom, a hydroxyl group, and a nitro group attached to a phenyl ring, as well as a pyrazolone core. The presence of these functional groups imparts specific chemical properties and reactivity to the compound, making it of interest in various fields of scientific research.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-{[(E)-(3-bromo-2-hydroxy-5-nitrophenyl)methylidene]amino}-1,5-dimethyl-2-phenyl-1,2-dihydro-3H-pyrazol-3-one typically involves a multi-step process:
Formation of the Pyrazolone Core: The initial step involves the synthesis of the pyrazolone core through the reaction of phenylhydrazine with ethyl acetoacetate under acidic conditions.
Introduction of the Bromine Atom: Bromination of the resulting pyrazolone derivative is carried out using bromine in an organic solvent such as chloroform or carbon tetrachloride.
Nitration: The brominated compound is then subjected to nitration using a mixture of concentrated nitric acid and sulfuric acid to introduce the nitro group.
Hydroxylation: The nitro-bromopyrazolone derivative is hydroxylated using a suitable hydroxylating agent such as hydrogen peroxide or a peracid.
Condensation Reaction: Finally, the hydroxylated compound undergoes a condensation reaction with an appropriate aldehyde to form the desired product.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process automation to ensure consistent quality and scalability.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxyl group, leading to the formation of quinone derivatives.
Reduction: Reduction of the nitro group can yield amino derivatives, which can further participate in various substitution reactions.
Substitution: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides, leading to a variety of functionalized derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, or catalytic hydrogenation are typically used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide, thiourea, or alkoxide salts under appropriate conditions.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Amino derivatives.
Substitution: Functionalized pyrazolone derivatives with various substituents replacing the bromine atom.
Wissenschaftliche Forschungsanwendungen
Chemistry
Synthesis of Complex Molecules: The compound serves as a building block for the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Catalysis: It can be used as a ligand in coordination chemistry and catalysis, facilitating various organic transformations.
Biology
Enzyme Inhibition: The compound has been studied for its potential to inhibit specific enzymes, making it a candidate for drug development.
Antimicrobial Activity: Its derivatives have shown promising antimicrobial properties against a range of bacterial and fungal pathogens.
Medicine
Drug Development: The compound and its derivatives are explored for their potential therapeutic applications, including anti-inflammatory, analgesic, and anticancer activities.
Industry
Dye and Pigment Production: The compound’s chromophoric properties make it useful in the production of dyes and pigments for various industrial applications.
Wirkmechanismus
The mechanism of action of 4-{[(E)-(3-bromo-2-hydroxy-5-nitrophenyl)methylidene]amino}-1,5-dimethyl-2-phenyl-1,2-dihydro-3H-pyrazol-3-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s functional groups enable it to form hydrogen bonds, coordinate with metal ions, or undergo redox reactions, thereby modulating the activity of its targets. For example, its ability to inhibit enzymes may involve binding to the active site and blocking substrate access, leading to a decrease in enzymatic activity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 4-{[(E)-(2-hydroxy-3-nitrophenyl)methylidene]amino}-1,5-dimethyl-2-phenyl-1,2-dihydro-3H-pyrazol-3-one
- 4-{[(E)-(3-bromo-2-hydroxyphenyl)methylidene]amino}-1,5-dimethyl-2-phenyl-1,2-dihydro-3H-pyrazol-3-one
- 4-{[(E)-(3-bromo-2-hydroxy-5-methylphenyl)methylidene]amino}-1,5-dimethyl-2-phenyl-1,2-dihydro-3H-pyrazol-3-one
Uniqueness
The uniqueness of 4-{[(E)-(3-bromo-2-hydroxy-5-nitrophenyl)methylidene]amino}-1,5-dimethyl-2-phenyl-1,2-dihydro-3H-pyrazol-3-one lies in its specific combination of functional groups, which impart distinct chemical reactivity and biological activity. The presence of both bromine and nitro groups, along with the hydroxyl group, allows for a wide range of chemical modifications and interactions, making it a versatile compound for various applications.
Eigenschaften
Molekularformel |
C18H15BrN4O4 |
|---|---|
Molekulargewicht |
431.2 g/mol |
IUPAC-Name |
4-[(3-bromo-2-hydroxy-5-nitrophenyl)methylideneamino]-1,5-dimethyl-2-phenylpyrazol-3-one |
InChI |
InChI=1S/C18H15BrN4O4/c1-11-16(18(25)22(21(11)2)13-6-4-3-5-7-13)20-10-12-8-14(23(26)27)9-15(19)17(12)24/h3-10,24H,1-2H3 |
InChI-Schlüssel |
ITGXWRKHOXBWKE-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C(C(=O)N(N1C)C2=CC=CC=C2)N=CC3=C(C(=CC(=C3)[N+](=O)[O-])Br)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4-{5-[(E)-(2,4-dioxo-3-phenyl-1,3-thiazolidin-5-ylidene)methyl]furan-2-yl}benzoic acid](/img/structure/B11698104.png)




![4-(1-Methyl-16,18-dioxo-17-azapentacyclo[6.6.5.0~2,7~.0~9,14~.0~15,19~]nonadeca-2,4,6,9,11,13-hexaen-17-yl)phenyl acetate (non-preferred name)](/img/structure/B11698142.png)



![(5Z)-5-[(4-chlorophenyl)methylidene]-3-[3-(4-methylpiperazin-1-yl)-3-oxopropyl]-2-sulfanylidene-1,3-thiazolidin-4-one](/img/structure/B11698162.png)
![5,5-Dimethyl-3-(3,4,5-trimethoxyphenyl)-5,6-dihydro[1,2,4]triazolo[3,4-a]isoquinoline](/img/structure/B11698168.png)
![2-(1H-benzotriazol-1-yl)-N'-[(E)-(4-nitrophenyl)methylidene]acetohydrazide](/img/structure/B11698175.png)

![(4Z)-4-[2-(1,3-benzothiazol-2-yl)hydrazinylidene]-2,5-diphenyl-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B11698187.png)
